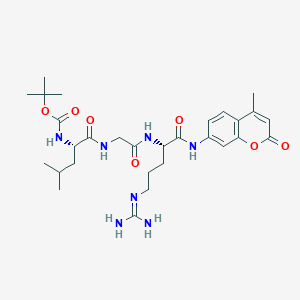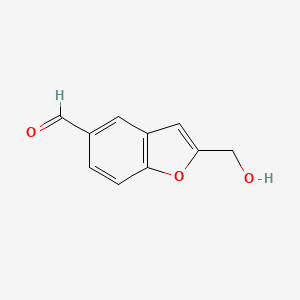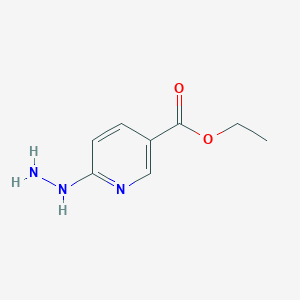![molecular formula C7H11N3 B1442897 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine CAS No. 149978-63-2](/img/structure/B1442897.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Übersicht
Beschreibung
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine is a chemical compound with the molecular weight of 152.2 . It is also known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound , has been extensively studied . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 152.2 and an InChI code of 1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Methods
Researchers have developed various efficient synthesis methods for pyrazolo[1,5-a]pyridine derivatives. One notable approach is the use of polyethylene glycol (PEG-400) as a recyclable reaction medium for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, offering advantages like accessible starting materials, good yields, and mild conditions (Zhong et al., 2013). Another example is the development of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with potential as anticancer agents, showcasing the versatility of these compounds in medicinal chemistry (Chavva et al., 2013).
Biomedical Applications
The biomedical applications of pyrazolo[1,5-a]pyridine derivatives are significant, with numerous studies investigating their potential as anticancer agents. A series of novel derivatives was synthesized and evaluated for anticancer activity against various cancer cell lines, demonstrating the potential bioactivity of these compounds at micro molar concentrations (Chavva et al., 2013). Additionally, a comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines describes their synthesis and varied biomedical applications, highlighting the scaffold's versatility and potential in drug discovery (Donaire-Arias et al., 2022).
Novel Compounds and Characterization
Innovative synthesis strategies have led to the creation of new pyrazolo[1,5-a]pyridine derivatives. For instance, a regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles was developed, showcasing the importance of structural variation in enhancing biological activity and material properties (Moustafa et al., 2022). Furthermore, the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions illustrates the versatility of these compounds in generating N-fused heterocycles (Ghaedi et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
As this compound is related to the 1H-pyrazolo[3,4-b]pyridine derivatives, future research could focus on further exploring the synthetic strategies and approaches to these compounds . Additionally, more in-depth studies on the chemical reactions, mechanism of action, and safety and hazards of this compound could provide valuable insights.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKKBJRYUWSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710526 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine | |
CAS RN |
149978-63-2 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)






![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)